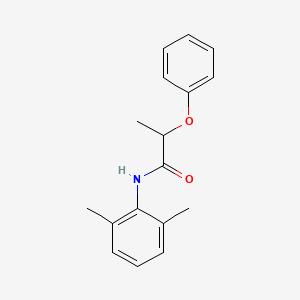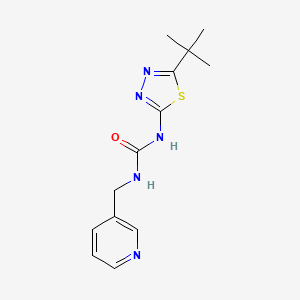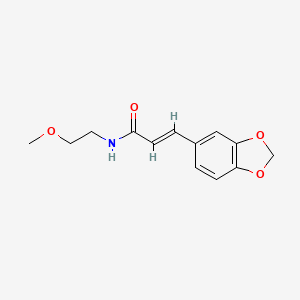
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as AMPP, is a chemical compound that has been extensively studied in the field of biochemical and pharmacological research. It belongs to the class of amide derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Furthermore, this compound has been found to have antioxidant properties, which could be beneficial for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activities at relatively low concentrations. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify any potential off-target effects. Furthermore, the development of new analogs of this compound could lead to the discovery of compounds with even greater potency and selectivity. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of new drugs based on this compound.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-5-10-15-14(17)11(2)16(21(4,18)19)12-6-8-13(20-3)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVQTBGMVRWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3920721.png)
![4-(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3920724.png)
![2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3920728.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B3920749.png)

![(5-chloro-2-methoxyphenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3920766.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3920776.png)
![4-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B3920778.png)

![3-[(6-methoxypyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3920785.png)
![N-[4-(2-{[(1R)-1-(hydroxymethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B3920790.png)
![4-chloro-N'-[(2-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3920795.png)
